molecular formula C40H57N13O15S B1673422 Human beta-amyloid protein 42 (1-7) CAS No. 310901-06-5

Human beta-amyloid protein 42 (1-7)

Número de catálogo: B1673422
Número CAS: 310901-06-5
Peso molecular: 888.9 g/mol
Clave InChI: DJWGOQYXTJDBQP-TUPPIJDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Human beta-amyloid protein 42 (1-7) is a bioactive chemical.

Aplicaciones Científicas De Investigación

Understanding Alzheimer's Disease Pathology

Role in Amyloid Plaque Formation:
Human beta-amyloid protein 42 is a major component of amyloid plaques found in the brains of individuals with Alzheimer's disease. Research indicates that the accumulation of amyloid beta (1-42) is closely associated with neurodegeneration and cognitive decline. Studies have demonstrated that this peptide binds with high affinity to the alpha 7 nicotinic acetylcholine receptor, facilitating its internalization and contributing to neuronal toxicity .

Diagnostic Biomarker:
Cerebrospinal fluid levels of beta-amyloid (1-42) are used as biomarkers for diagnosing Alzheimer's disease. Lower levels of this peptide in cerebrospinal fluid correlate with the presence of Alzheimer's pathology, making it a valuable tool in early diagnosis . For example, a study showed that patients with Alzheimer's had significantly reduced levels of beta-amyloid (1-42) compared to healthy controls, establishing its potential as a diagnostic marker .

Therapeutic Implications

Target for Drug Development:
Given its role in Alzheimer's disease, human beta-amyloid protein 42 is a target for therapeutic interventions. Strategies aimed at reducing the accumulation of this peptide or enhancing its clearance from the brain are being investigated. For instance, angiotensin-converting enzyme inhibitors have been shown to modulate the levels of amyloid beta (1-42) and may offer a novel approach to treatment by decreasing its neurotoxic effects .

Neuroprotective Strategies:
Research has also explored neuroprotective strategies involving alpha 7 nicotinic acetylcholine receptor agonists. These compounds may counteract the toxic effects of beta-amyloid (1-42) by enhancing cholinergic signaling and promoting neuronal survival . This approach highlights the potential for developing drugs that not only target amyloid plaque formation but also enhance neuronal resilience.

Research Methodologies

In Vitro Studies:
In vitro studies using cultured neurons have demonstrated that human beta-amyloid protein 42 can induce cytotoxicity through mechanisms involving receptor-mediated endocytosis. The interaction between beta-amyloid (1-42) and alpha 7 nicotinic receptors has been shown to facilitate its internalization and subsequent neurotoxicity, providing insights into the molecular mechanisms underlying Alzheimer's disease .

Animal Models:
Transgenic mouse models expressing human amyloid precursor proteins have been instrumental in studying the effects of beta-amyloid (1-42) on brain pathology. These models allow researchers to investigate the progression of amyloid plaque formation and associated cognitive deficits, offering valuable data for potential therapeutic interventions .

Case Studies and Findings

Study Findings Implications
McGowan et al. (2005)Demonstrated that angiotensin-converting enzyme converts Aβ(1-42) to Aβ(1-40), suggesting a regulatory mechanism for amyloid levels in vivo .Potential for ACE inhibitors as therapeutic agents in Alzheimer's disease.
JAMA Neurology StudyFound significant correlations between cerebrospinal fluid levels of Aβ(1-42) and clinical diagnosis of Alzheimer's disease .Supports the use of Aβ(1-42) as a diagnostic biomarker.
PubMed StudyShowed that intracellular accumulation of Aβ(1-42) is facilitated by alpha 7 nicotinic receptors, linking receptor dynamics to neurodegenerative processes .Highlights the role of receptor interactions in Alzheimer’s pathology.

Q & A

Basic Research Questions

Q. What experimental protocols ensure reliable preparation of monomeric Aβ42 for aggregation studies?

Aβ42 is highly aggregation-prone, and pre-aggregate-free preparation is critical. Methods include:

  • Size Exclusion Chromatography (SEC) : Separates monomeric Aβ42 from oligomers/fibrils .
  • Sonication in hexafluoroisopropanol (HFIP) : Dissolves aggregates, followed by lyophilization and reconstitution in volatile buffers (e.g., NH₄OH) .
  • Batch-specific solubility testing : Refer to Certificates of Analysis (CoA) for solubility data, as aggregation propensity varies between batches .

Q. How can researchers validate antibody specificity for Aβ42 (1-7) epitopes in immunohistochemistry or Western blotting?

Epitope mapping and cross-reactivity testing are essential. For example:

CloneEpitope SpecificityReactivity with Aβ42Reactivity with Aβ40
6E81-7++
25G1333-42+-
  • Use 6E8 for detecting Aβ42 (1-7), but confirm specificity via peptide blocking assays or mass spectrometry .

Q. What are the key considerations for designing in vitro assays to study Aβ42-induced neurotoxicity?

  • Aggregation state : Monomeric vs. oligomeric Aβ42 exhibit distinct toxicity profiles. Pre-aggregate removal (via SEC) is critical for controlled oligomerization .
  • Cell models : Use primary neurons or SH-SY5Y cells expressing APPsw mutations to mimic Aβ42 overproduction .
  • Endpoint assays : Measure ROS production (e.g., via NOX2 activation ) or caspase-3 activation for apoptosis .

Advanced Research Questions

Q. How can structural heterogeneity in Aβ42 fibrils be resolved to reconcile conflicting cryo-EM data?

  • Multi-technique approaches : Combine cryo-EM with solid-state NMR or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to resolve polymorphic fibril structures .
  • Mutagenesis studies : Introduce site-specific mutations (e.g., E22G) to stabilize specific fibril conformations .
  • Database cross-referencing : Validate structural models against PDB entries (e.g., 2NAO) and meta-analyze literature for consensus motifs .

Q. What experimental strategies address contradictions between Aβ42 oligomer toxicity and fibril pathogenicity in Alzheimer’s disease models?

  • Temporal profiling : Track oligomer-to-fibril transitions using thioflavin T (for fibrils) and conformation-specific antibodies (e.g., A11 for oligomers) .
  • Transgenic models : Compare outcomes in C. elegans expressing Aβ42 alone vs. co-expressed with transthyretin (to inhibit fibrillization) .
  • In vivo imaging : Use curcumin-based fluorochromes to detect retinal Aβ42 aggregates as early biomarkers, correlating with brain pathology .

Q. How can researchers optimize gamma-secretase modulation to reduce Aβ42 production without impairing Notch signaling?

  • Substrate-selective inhibitors : Develop compounds targeting APP cleavage (e.g., GSM-1) while sparing Notch processing .
  • Alpha-secretase enhancers : Use phorbol esters or ADAM10 activators to shift APP processing toward non-amyloidogenic pathways .
  • Proteomic profiling : Quantify Aβ40/Aβ42 ratios and soluble APPα (sAPPα) in CSF or cell supernatants via HTRF or ELISA .

Q. Methodological Recommendations

  • Contradiction resolution : Use orthogonal techniques (e.g., biochemical assays + in vivo models) to validate findings .
  • Data reporting : Follow guidelines for experimental reproducibility, including batch-specific solubility data and detailed aggregation protocols .

Propiedades

Número CAS

310901-06-5

Fórmula molecular

C40H57N13O15S

Peso molecular

888.9 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C37H52N12O14/c1-18(44-31(57)21(38)14-28(52)53)30(56)45-23(9-10-27(50)51)33(59)47-24(12-19-6-3-2-4-7-19)34(60)46-22(8-5-11-42-37(39)40)32(58)48-25(13-20-16-41-17-43-20)35(61)49-26(36(62)63)15-29(54)55/h2-4,6-7,16-18,21-26H,5,8-15,38H2,1H3,(H,41,43)(H,44,57)(H,45,56)(H,46,60)(H,47,59)(H,48,58)(H,49,61)(H,50,51)(H,52,53)(H,54,55)(H,62,63)(H4,39,40,42)/t18-,21-,22-,23-,24-,25-,26-/m0/s1

Clave InChI

DJWGOQYXTJDBQP-TUPPIJDUSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N

SMILES isomérico

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N

SMILES canónico

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

DAEFRHD

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Human beta-amyloid protein 42 (1-7);  Vanutide; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Human beta-amyloid protein 42 (1-7)
Reactant of Route 2
Human beta-amyloid protein 42 (1-7)
Reactant of Route 3
Human beta-amyloid protein 42 (1-7)
Reactant of Route 4
Human beta-amyloid protein 42 (1-7)
Reactant of Route 5
Human beta-amyloid protein 42 (1-7)
Reactant of Route 6
Human beta-amyloid protein 42 (1-7)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.